molecular formula C19H22N2O5 B2627224 1-(2-(2,3-Dihydrobenzofuran-5-yl)-2-hydroxyethyl)-3-(2,3-dimethoxyphenyl)urea CAS No. 1421477-73-7

1-(2-(2,3-Dihydrobenzofuran-5-yl)-2-hydroxyethyl)-3-(2,3-dimethoxyphenyl)urea

Cat. No.: B2627224
CAS No.: 1421477-73-7
M. Wt: 358.394
InChI Key: CHDNMHGDQNCYTK-UHFFFAOYSA-N
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Description

1-(2-(2,3-Dihydrobenzofuran-5-yl)-2-hydroxyethyl)-3-(2,3-dimethoxyphenyl)urea is a synthetic organic compound that belongs to the class of urea derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(2,3-Dihydrobenzofuran-5-yl)-2-hydroxyethyl)-3-(2,3-dimethoxyphenyl)urea typically involves the following steps:

    Formation of the dihydrobenzofuran intermediate: This step involves the cyclization of a suitable precursor to form the dihydrobenzofuran ring.

    Introduction of the hydroxyethyl group: The dihydrobenzofuran intermediate is then reacted with an appropriate reagent to introduce the hydroxyethyl group.

    Coupling with the dimethoxyphenyl isocyanate: The final step involves the reaction of the hydroxyethyl-dihydrobenzofuran intermediate with 2,3-dimethoxyphenyl isocyanate to form the desired urea derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-(2,3-Dihydrobenzofuran-5-yl)-2-hydroxyethyl)-3-(2,3-dimethoxyphenyl)urea can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl compound.

    Reduction: The urea moiety can be reduced to form corresponding amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Reagents such as halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) can be used under appropriate conditions.

Major Products

    Oxidation: Formation of carbonyl compounds.

    Reduction: Formation of amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-(2,3-Dihydrobenzofuran-5-yl)-2-hydroxyethyl)-3-(2,3-dimethoxyphenyl)urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    1-(2-(2,3-Dihydrobenzofuran-5-yl)-2-hydroxyethyl)-3-(2,3-dimethoxyphenyl)carbamate: Similar structure but with a carbamate group instead of a urea group.

    1-(2-(2,3-Dihydrobenzofuran-5-yl)-2-hydroxyethyl)-3-(2,3-dimethoxyphenyl)thiourea: Similar structure but with a thiourea group instead of a urea group.

Uniqueness

1-(2-(2,3-Dihydrobenzofuran-5-yl)-2-hydroxyethyl)-3-(2,3-dimethoxyphenyl)urea is unique due to the presence of both the dihydrobenzofuran and dimethoxyphenyl groups, which confer distinct chemical properties and potential applications. Its urea moiety also contributes to its stability and reactivity, making it a valuable compound for various research and industrial purposes.

Properties

IUPAC Name

1-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-3-(2,3-dimethoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O5/c1-24-17-5-3-4-14(18(17)25-2)21-19(23)20-11-15(22)12-6-7-16-13(10-12)8-9-26-16/h3-7,10,15,22H,8-9,11H2,1-2H3,(H2,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHDNMHGDQNCYTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)NC(=O)NCC(C2=CC3=C(C=C2)OCC3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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